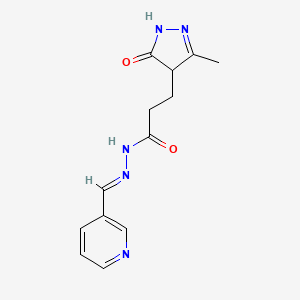
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, also known as INH-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent for a variety of diseases. This compound is a hydrazide derivative that has been shown to have significant anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of several key enzymes and proteins involved in cell growth and proliferation. Specifically, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the activity of the protein kinase CK2 and the proteasome, both of which are involved in regulating cell growth and survival. 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the replication of several viruses, including HIV and Zika virus.
実験室実験の利点と制限
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, there are also limitations to using 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One potential application is as a therapeutic agent for cancer, inflammatory diseases, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide and to identify any potential side effects or toxicity. Finally, there is potential for the development of new derivatives of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide that may have improved efficacy and specificity for certain diseases.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 4-isopropylphenol, 3-nitrobenzaldehyde, and acetylhydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography. This method has been shown to produce high yields of pure 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide.
科学的研究の応用
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to have anti-viral activity against a variety of viruses, including HIV and Zika virus.
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13(2)15-6-8-17(9-7-15)25-12-18(22)20-19-11-14-4-3-5-16(10-14)21(23)24/h3-11,13H,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVSFJEKGOPIC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)